

Analytical methods for Felypressin Impurity B detection

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Compound of Interest

Compound Name: Felypressin Impurity B

Cat. No.: B1574735

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Application Note: High-Resolution Analytical Profiling of **Felypressin Impurity B**

Executive Summary

Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in local anesthetics.[1] The stability of Felypressin is critical for patient safety and therapeutic efficacy. Impurity B, identified as a deamidated derivative of Felypressin, represents a primary degradation product formed via hydrolysis of the amide side chains (Asn/Gln) or the C-terminal glycinamide.[1]

This guide provides a validated, high-sensitivity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve Impurity B from the parent peptide. [1] Unlike generic peptide methods, this protocol utilizes a phosphate-buffered mobile phase to optimize the selectivity between the native amide and the acidic deamidated impurity.

Chemical Context & Degradation Mechanism

Target Analyte: Felypressin (

) Target Impurity: Impurity B (

)[1]

Mechanism of Formation: Impurity B arises from deamidation, a common non-enzymatic degradation pathway in peptides containing Asparagine (Asn) or Glutamine (Gln) residues.[1]

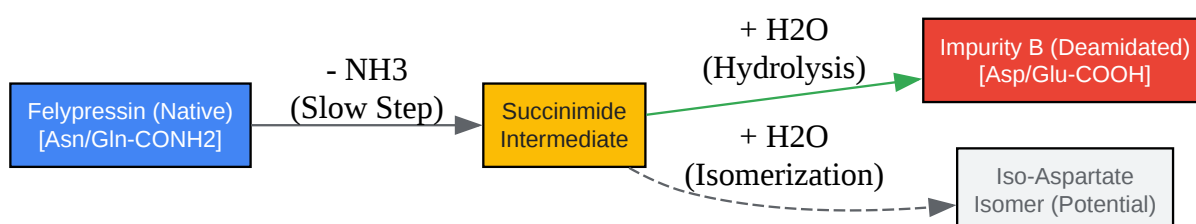
In Felypressin, the conversion of an amide group () to a carboxylic acid () results in a mass increase of +1 Da () and a distinct shift in isoelectric point (pI), making the impurity more acidic.[1]

- Chemical Change:

[1]

- Chromatographic Behavior: Due to the formation of a free carboxylic acid, Impurity B is more polar than Felypressin at neutral pH but can be resolved using acidic mobile phases that suppress ionization.

Visualizing the Degradation Pathway:



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Figure 1: Mechanism of Deamidation leading to **Felypressin Impurity B**. [1]

Analytical Method Protocol

This method employs a shallow gradient on a C18 stationary phase. The use of a sodium phosphate buffer (pH 3.0) is critical; trifluoroacetic acid (TFA) alone often fails to provide sufficient selectivity between the deamidated species and the parent peak due to ion-pairing effects masking the charge difference. [1]

Reagents and Materials

- Felypressin Reference Standard: USP/EP Grade.

- Impurity B Standard: Deamidated Felypressin (Custom synthesis or EP CRS).[1]
- Acetonitrile (MeCN): HPLC Gradient Grade.[1]
- Sodium Dihydrogen Phosphate (): AR Grade.[1]
- Phosphoric Acid (): 85%, AR Grade.[1]
- Water: Milli-Q (18.2 MΩ[1]·cm).

Instrumentation

- System: UHPLC or HPLC system (Agilent 1290/Waters H-Class equivalent).
- Detector: PDA/UV Detector capable of monitoring 210 nm and 220 nm.
- Column:

Phase,

mm, 5 μm, 100 Å (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18).[1]
 - Expert Note: A 250 mm column is recommended over 150 mm to maximize theoretical plates for this specific separation.

Chromatographic Conditions

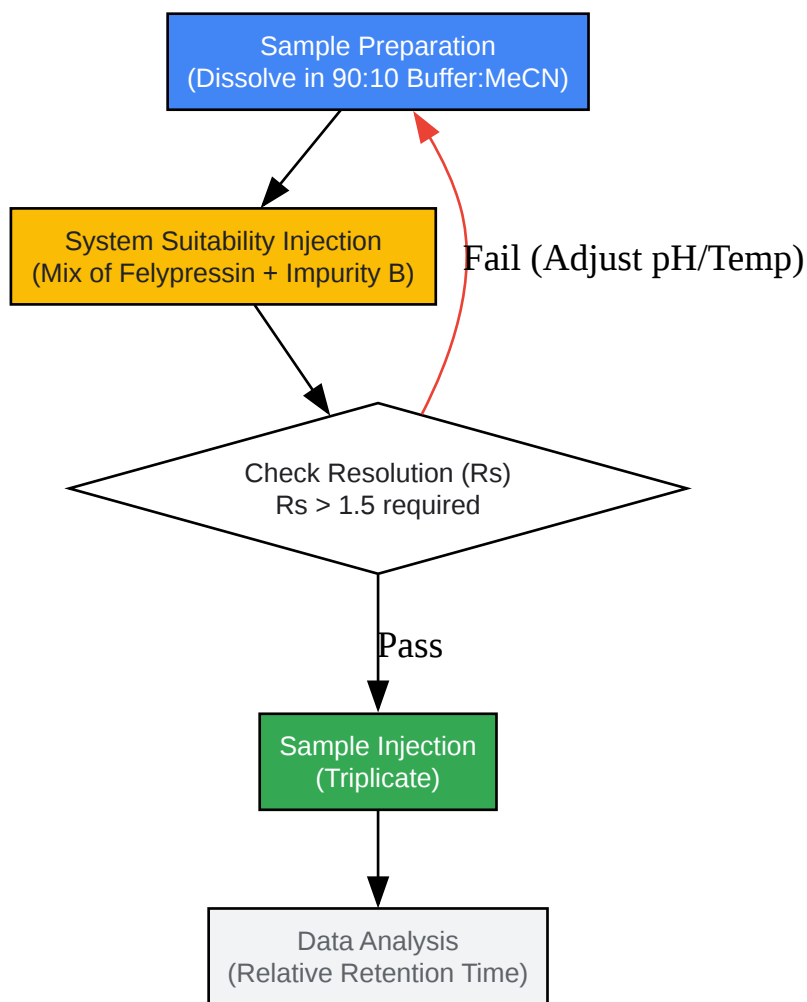
Parameter	Setting
Mobile Phase A	20 mM Sodium Phosphate Buffer, pH 3.0 (Adjusted with dilute)
Mobile Phase B	Acetonitrile : Water (90:10 v/v)
Flow Rate	1.0 mL/min
Column Temp	30°C (± 1°C)
Injection Volume	20 µL
Detection	UV @ 215 nm (Primary), 280 nm (Secondary for aromatic specificity)
Run Time	45 Minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Description
0.0	90	10	Equilibration
5.0	90	10	Isocratic Hold
30.0	70	30	Linear Gradient
35.0	20	80	Wash Step
36.0	90	10	Re-equilibration
45.0	90	10	End

Experimental Workflow

The following workflow ensures data integrity and minimizes artifact formation during sample preparation.



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Figure 2: Step-by-step analytical workflow for impurity profiling.

Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (90:10).[1]
 - Why: Matching the initial gradient conditions prevents peak distortion (solvent effects).[1]
- Stock Solution: Prepare 1.0 mg/mL Felypressin in Diluent.
- Sensitivity Solution: Dilute Stock to 0.05% (0.5 µg/mL) to determine LOQ.

System Suitability Criteria

Before running samples, the system must pass the following criteria using the Resolution Solution (Felypressin spiked with Impurity B):

Parameter	Acceptance Criteria	Rationale
Resolution ()	between Impurity B and Felypressin	Ensures baseline separation for accurate integration.
Tailing Factor ()		Peptides are prone to tailing; phosphate buffer mitigates silanol interactions.[1]
Precision (RSD)	(n=6 injections)	Verifies system stability.

Expert Insights & Troubleshooting

1. Relative Retention Time (RRT): Impurity B (Deamidated) is more polar than the parent amide.[1] In Reverse Phase chromatography at acidic pH (pH 3.0), the carboxylic acid group is partially protonated but still less hydrophobic than the amide.[1]

- Expected RRT: ~0.90 - 0.95 (Elutes before Felypressin).
- Note: If pH > 4.0, Impurity B will elute much earlier due to ionization (), but peak shape may broaden.[1]

2. pH Sensitivity: The separation is highly sensitive to Mobile Phase A pH.

- Scenario: Resolution is poor ().
- Fix: Lower the pH of Mobile Phase A to 2.8. This suppresses the ionization of the impurity's carboxylic acid, increasing its retention slightly and sharpening the peak.

3. Artifact Formation: Avoid using basic diluents or leaving samples at room temperature for extended periods (>24 hours).[1] High pH accelerates deamidation, potentially creating "artificial" Impurity B during the analysis sequence. Always use an autosampler cooled to 4°C.

References

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Sources

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